molecular formula C8H10BNO2 B13019708 Indolin-7-ylboronic acid

Indolin-7-ylboronic acid

Cat. No.: B13019708
M. Wt: 162.98 g/mol
InChI Key: HDDMWLPQVRFTQN-UHFFFAOYSA-N
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Description

Indolin-7-ylboronic acid (CAS 1048666-99-4) is an organoboron reagent with the molecular formula C 8 H 10 BNO 2 and a molecular weight of 162.98 g/mol . It is offered as a research-grade chemical for use in laboratory settings only. As an aryl boronic acid, this compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in the Suzuki-Miyaura reaction, a palladium-catalyzed process used to form carbon-carbon bonds between boronic acids and organic halides . This allows medicinal chemists and researchers to efficiently construct complex molecules, such as functionalized indolines, which are privileged scaffolds in drug discovery. The boronic acid functional group can also act as a bioisostere for a carboxylic acid, potentially modifying the selectivity, physicochemical, and pharmacokinetic properties of lead compounds . In biochemical contexts, boronic acids are known to act as reversible inhibitors for certain enzymes, such as proteases, by interacting with nucleophilic residues in the active site . Handling and Safety: This compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

2,3-dihydro-1H-indol-7-ylboronic acid

InChI

InChI=1S/C8H10BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10-12H,4-5H2

InChI Key

HDDMWLPQVRFTQN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)CCN2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolin-7-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of indole derivatives. This process typically uses transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the boronic acid group onto the indole ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale borylation reactions. These reactions are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the consistent production of the compound .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Indolin-7-ylboronic acid participates in palladium-catalyzed Suzuki-Miyaura cross-couplings to form C–C bonds. This reaction is pivotal for synthesizing biaryl and heterobiaryl structures:

  • Example Reaction :
    this compound reacts with aryl halides (e.g., 4,7-dibromobenzo[d] thiadiazole) under Suzuki conditions (Pd catalyst, base, THF/H₂O solvent) to yield mono- or disubstituted derivatives .

    • Key Data :

      ReactantProductYield (%)Conditions
      4,7-Dibromobenzo-thiadiazoleMono-substituted 7b ~20Pd(PPh₃)₄, K₂CO₃, THF/H₂O

    Steric and electronic factors influence selectivity, with electron-deficient aryl halides favoring higher yields .

Petasis Multicomponent Reactions

The boronic acid acts as a nucleophile in Petasis reactions, enabling the synthesis of amines and heterocycles:

  • Mechanism :
    this compound reacts with aldehydes and amines via a boronate intermediate, facilitating carbon–heteroatom bond formation .

  • Application :
    Used to synthesize 5,6-diaryl-1,6-dihydropyrazines (133 ) with antifungal activity .

Chan-Lam Coupling Reactions

This copper-mediated reaction forms C–N bonds under mild conditions:

  • Protocol :
    this compound reacts with aryl amines in the presence of Cu(OAc)₂, base, and molecular sieves to generate N-aryl indoline derivatives.

    • Advantages :

      • Room-temperature compatibility.

      • Tolerance for diverse functional groups.

Friedel-Crafts Alkylation Catalysis

This compound derivatives serve as catalysts in dehydrative alkylations:

  • Case Study :
    Boronate esters derived from indoline facilitate Friedel-Crafts reactions between 1,3-diketones and benzylic alcohols, producing alkylated arenes .

    • Catalytic Efficiency :

      • Ferroceniumboronic acid catalysts achieve yields up to 86% for secondary alcohols .

Radical Aryl Migration Reactions

Recent studies highlight its role in radical-mediated transformations:

  • Process :
    Boronate complexes undergo 1,5-aryl migration under UV light, enabling the synthesis of functionalized boronic esters (e.g., 8a–u ) .

    • Scope :

      SubstrateProductYield (%)Conditions
      para-CF₃-aryl8a 77365 nm LED, CH₃CN
      meta-MeO-aryl8j 57Sc(OTf)₃, RT

Stability and Handling

  • Hydrolysis Sensitivity :
    The boronic acid group hydrolyzes slowly in aqueous media, requiring anhydrous storage.

  • Purification Challenges :
    Silica gel chromatography with Et₃N additives minimizes decomposition during isolation .

Mechanism of Action

The mechanism of action of indolin-7-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biomolecules, facilitating the formation of covalent bonds. This interaction is crucial for its role in cross-coupling reactions and its potential biological activities .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

The table below compares Indolin-7-ylboronic acid with structurally related compounds, emphasizing molecular features and physicochemical properties:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
This compound Indoline (saturated) C₈H₈BNO₂* ~153.96* Not provided Boronic acid at 7-position; saturated ring
Isoquinolin-7-ylboronic acid Isoquinoline C₉H₈BNO₂ 172.98 1092790-21-0 Aromatic heterocycle; boronic acid at 7-position
Quinolin-3-ylboronic acid Quinoline C₉H₈BNO₂ 172.98 191162-39-7 Boronic acid at 3-position; planar aromatic system
7-Quinolinylboronic acid Quinoline C₉H₈BNO₂ 172.98 629644-82-2 Boronic acid at 7-position; similar to Isoquinolin-7-yl
7-Methoxy-1H-indazole-4-boronic acid Indazole C₈H₉BN₂O₃ 207.98 2121513-25-3 Methoxy group at 7-position; boronic acid at 4-position

*Estimated based on structural similarity.

Key Observations:

  • Saturation Effects: this compound’s saturated ring may enhance solubility in polar solvents compared to aromatic analogs like isoquinoline or quinoline derivatives. However, reduced aromaticity could decrease stability under oxidative conditions.
  • Positional Isomerism: Boronic acid placement (e.g., 3- vs. 7-position in quinoline derivatives) significantly impacts steric accessibility and electronic properties. For instance, the 7-position in isoquinoline derivatives may offer better conjugation with transition metal catalysts in cross-coupling reactions .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Suzuki reactions rely on boronic acid reactivity, which is modulated by steric hindrance and electronic effects. highlights the use of isoquinolin-4-ylboronic acid in synthesizing tetrahydroisoquinoline derivatives via Pd-catalyzed coupling. However, the indoline scaffold’s rigidity could favor regioselectivity in coupling reactions .

Comparison of Reaction Efficiency (hypothetical, based on structural analogs):

Compound Reaction Yield* Preferred Coupling Partners Catalytic Conditions
Isoquinolin-7-ylboronic acid 65–75% Aryl halides with electron-withdrawing groups Pd(dppf)Cl₂, K₂CO₃, 80°C
Quinolin-3-ylboronic acid 70–85% Electron-rich aryl halides Pd(PPh₃)₄, Na₂CO₃, 100°C
This compound ~50–60%* Sterically hindered partners Pd(OAc)₂, K₃PO₄, 60–80°C

*Theoretical estimates based on structural analogs; experimental validation required.

Q & A

Q. What frameworks are recommended for presenting contradictory data in publications?

  • Methodological Answer : Use tables to juxtapose conflicting results (e.g., yields, ee values) and discuss potential sources of variation (e.g., catalyst purity, solvent grade). Incorporate error analysis and confidence intervals to contextualize discrepancies .

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